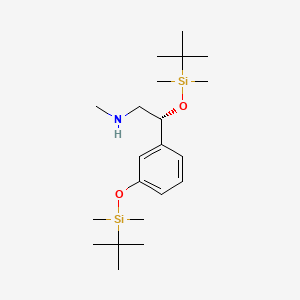

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

描述

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . This compound is particularly useful in synthetic chemistry for protecting phenolic hydroxyl groups during multi-step synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine typically involves the reaction of phenylephrine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl groups of phenylephrine, resulting in the formation of the silyl ether.

Industrial Production Methods

Industrial production of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

化学反应分析

Types of Reactions

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine undergoes various chemical reactions, including:

Oxidation: The silyl ether can be oxidized to form the corresponding silanol.

Reduction: Reduction reactions can convert the silyl ether back to the original alcohol.

Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, silanols, and substituted silyl ethers, depending on the reaction conditions and reagents used.

科学研究应用

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine has several scientific research applications:

Chemistry: It is used as a protecting group for phenolic hydroxyl groups in multi-step organic synthesis.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is employed in the development of drug delivery systems and prodrugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

相似化合物的比较

Similar Compounds

Trimethylsilyl Ether (TMS): Less sterically hindered and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.

Triethylsilyl Ether (TES): Offers moderate steric hindrance and stability.

Tert-Butyldiphenylsilyl Ether (TBDPS): Provides greater steric hindrance and stability compared to tert-butyldimethylsilyl ethers.

Triisopropylsilyl Ether (TIPS): Highly stable and resistant to hydrolysis, but more difficult to introduce compared to tert-butyldimethylsilyl ethers.

Uniqueness

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is unique due to its balance of steric hindrance and ease of removal. The tert-butyldimethylsilyl group provides sufficient protection for phenolic hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a valuable tool in synthetic chemistry for the protection of sensitive functional groups.

生物活性

(R)-O,O-Bis(tert-butyldimethlsilyl) phenylephrine is a chemically modified form of phenylephrine, a well-known α1-adrenergic receptor agonist commonly used as a decongestant. This compound, which features tert-butyldimethylsilyl (TBDMS) groups, enhances the lipophilicity and stability of the molecule, potentially affecting its biological activity and pharmacokinetics.

- IUPAC Name : (R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine

- CAS Number : 1217862-07-1

- Molecular Formula : C21H41NO2Si2

- Molecular Weight : 395.7 g/mol

This compound acts primarily as a selective agonist for the α1-adrenergic receptors. This receptor is involved in various physiological responses, including vasoconstriction and increased peripheral resistance, leading to elevated blood pressure. The TBDMS modification may enhance receptor binding affinity or alter the pharmacodynamics compared to unmodified phenylephrine.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Pharmacodynamics

- Receptor Interaction : This compound exhibits strong binding to α1-adrenergic receptors, which are responsible for mediating vasoconstriction and other sympathetic nervous system effects.

- Cardiovascular Effects : Similar to phenylephrine, it may increase blood pressure and heart rate through its agonistic action on α1 receptors.

Pharmacokinetics

- Absorption : The addition of TBDMS groups can enhance the compound's oral bioavailability by improving its solubility and stability against metabolic degradation.

- Metabolism : Like phenylephrine, it is expected to undergo first-pass metabolism primarily in the liver, involving oxidative deamination and conjugation pathways.

Case Studies

Several studies have evaluated the effects of phenylephrine derivatives on cardiovascular parameters:

| Study | Dose | Population | Result |

|---|---|---|---|

| Cohen et al. | 10—25 mg | Normotensive participants | Increased heart rate compared to placebo |

| McLaurin et al. | 10 mg | Normotensive participants with nasal congestion | Conflicting results on blood pressure |

| Keys and Violante | 250 mg | Normotensive volunteers | Average decrease in heart rate; increase in blood pressure |

These studies indicate that while this compound may share similar cardiovascular effects with phenylephrine, its modified structure could yield different pharmacological profiles.

Research Findings

Recent research has focused on the potential therapeutic applications of modified phenylephrine compounds:

- Anti-inflammatory Effects : Some studies suggest that derivatives like this compound may exhibit anti-inflammatory properties by modulating cytokine release.

- Analgesic Properties : There is evidence that such compounds can influence pain pathways, providing analgesic effects alongside their decongestant actions.

属性

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLWXYOVOYPST-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661812 | |

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-07-1 | |

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。